molecular formula C18H30Cl2N2O3 B4191132 N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride

N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B4191132
M. Wt: 393.3 g/mol
InChI Key: STULMPAFJHYQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride, commonly referred to as AEME, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of AEME is not fully understood, but it has been suggested that AEME acts on various cellular pathways to exert its therapeutic effects. In cancer cells, AEME has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. In cardiovascular cells, AEME has been found to activate the nitric oxide (NO) pathway, leading to vasodilation. In neurological cells, AEME has been found to inhibit the activity of caspase-3, which is involved in cell death.
Biochemical and Physiological Effects
AEME has been found to have various biochemical and physiological effects in different cell types. In cancer cells, AEME has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In cardiovascular cells, AEME has been found to induce vasodilation, leading to the relaxation of blood vessels and a decrease in blood pressure. In neurological cells, AEME has been found to have neuroprotective effects, leading to the protection of neurons from damage and death.

Advantages and Limitations for Lab Experiments

AEME has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, AEME also has limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, AEME has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on AEME. One direction is to further investigate its therapeutic potential in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to study its mechanism of action in more detail, which can potentially lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of AEME in humans, which can potentially lead to its clinical use as a therapeutic agent.
Conclusion
In conclusion, AEME is a chemical compound that has been synthesized for scientific research purposes. It has shown potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurological disorders. Its mechanism of action is not fully understood, but it has been suggested to act on various cellular pathways. AEME has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand its therapeutic potential and mechanism of action, and to determine its safety and efficacy in humans.

Scientific Research Applications

AEME has been studied for its potential therapeutic effects on various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, AEME has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular research, AEME has been shown to have vasodilatory effects, which can potentially be used to treat hypertension. In neurological research, AEME has been found to have neuroprotective effects, which can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.2ClH/c1-3-11-23-17-6-5-16(14-18(17)22-4-2)15-19-7-8-20-9-12-21-13-10-20;;/h3,5-6,14,19H,1,4,7-13,15H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULMPAFJHYQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC=C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
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N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
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N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
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N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
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N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
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N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride

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